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Compound of Interest

Compound Name:
5,6-Dihydro-4-methoxy-2H-pyran-

2-one

Cat. No.: B13771767 Get Quote

The development of novel therapeutic agents frequently involves the exploration of heterocyclic

compounds, with pyran derivatives emerging as a promising scaffold due to their diverse

pharmacological activities. In the early stages of drug discovery, in-silico (computer-based)

prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic

properties plays a pivotal role in identifying candidates with favorable drug-like characteristics.

This guide provides a comparative analysis of recent in-silico studies on various pyran

derivatives, presenting key data in a structured format, detailing the methodologies employed,

and visualizing the computational workflows.

Comparative ADME/PK Data of Pyran Derivatives
The following tables summarize the in-silico predicted ADME and pharmacokinetic properties of

different classes of pyran derivatives from recent studies. These predictions are crucial for

assessing the potential of these compounds to be developed into orally bioavailable drugs.
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Note: "Not Specified" indicates that the specific quantitative data was not available in the

provided search results.
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Experimental Protocols and Methodologies
The in-silico ADME and pharmacokinetic studies of pyran derivatives predominantly utilize a

range of computational tools and methodologies to predict the drug-like properties of newly

synthesized compounds.

Commonly Used In-Silico Tools:

Swiss-ADME: A popular web-based tool used for predicting the physicochemical properties,

pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[2]

It provides insights into parameters governed by Lipinski's rule of five, gastrointestinal (GI)

absorption, blood-brain barrier (BBB) permeability, and potential inhibition of cytochrome

P450 (CYP) enzymes.

ADMET Predictor™: A commercial software platform that offers a comprehensive suite of

models for predicting ADME and toxicity properties.

Schrödinger Suite: This software is often employed for more in-depth analyses, including 3D-

QSAR studies to filter compounds based on ADME properties.

HDOCK Server: A free online tool used for molecular docking protocols to predict the binding

affinity between a ligand and a protein target.

General In-Silico ADME/PK Prediction Workflow:
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Compound Structure Preparation: The 3D structures of the pyran derivatives are prepared,

often involving energy minimization to obtain a stable conformation.

Physicochemical Property Prediction: Key descriptors such as molecular weight, LogP

(lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface

area (TPSA) are calculated.

Drug-Likeness Evaluation: The predicted properties are evaluated against established rules,

most commonly Lipinski's rule of five, to assess the potential for oral bioavailability.

Pharmacokinetic Prediction:

Absorption: Gastrointestinal absorption is predicted based on factors like solubility and

permeability.

Distribution: Blood-brain barrier permeability is a critical parameter assessed for

compounds targeting the central nervous system.

Metabolism: The potential for the compound to be a substrate or inhibitor of major

cytochrome P450 (CYP) enzymes is predicted, which is crucial for anticipating drug-drug

interactions.

Excretion: While less commonly detailed in initial in-silico screens, some tools can provide

predictions related to renal clearance.

Toxicity Prediction: Some platforms also offer predictions for potential toxicity, such as

carcinogenicity and hERG inhibition.

Visualizing the Computational Workflow
The following diagrams illustrate the typical workflows and conceptual relationships in the in-

silico evaluation of pyran derivatives.
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Caption: Workflow of in-silico ADME prediction for pyran derivatives.
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Caption: Lipinski's Rule of Five for predicting oral bioavailability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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